![molecular formula C22H19FN2O4S B2842132 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922036-68-8](/img/structure/B2842132.png)

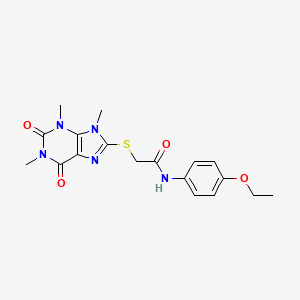

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

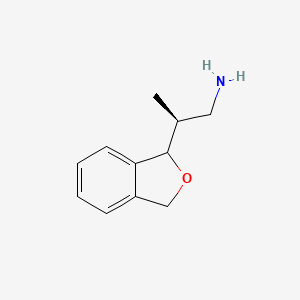

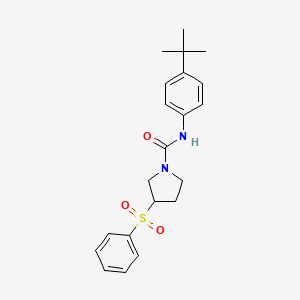

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide” is a synthetic compound. It belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals. The molecular formula of this compound is C21H16F2N2O4S .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 430.424 Da and the mono-isotopic mass is 430.079895 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition against human carbonic anhydrases, emphasizing the dual role of the primary sulfonamide functionality in ring construction and enzyme inhibition (Sapegin et al., 2018). Another study detailed the synthesis of novel triazepines, pyrimidines, and azoles using sulfonamide derivatives, showcasing their antifungal activities (Khodairy et al., 2016).

Enzyme Inhibition and Biological Activity

Various sulfonamide derivatives have been synthesized and characterized for their antimicrobial activities and enzyme inhibitor effects, particularly against carbonic anhydrase enzymes. These compounds were evaluated for their in vitro antimicrobial activity and potential as carbonic anhydrase inhibitors, providing insights into the role of sulfonamide derivatives in enzyme inhibition and potential therapeutic applications (Alyar et al., 2018).

Potential Therapeutic Applications

The development of mixed-ligand copper(II)-sulfonamide complexes has explored the effect of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies indicate the potential therapeutic applications of sulfonamide derivatives in targeting DNA for cancer treatment (González-Álvarez et al., 2013). Furthermore, novel aminothiazole-paeonol derivatives, including sulfonamide components, were synthesized and shown to have significant anticancer effects against various cancer cell lines, highlighting the therapeutic potential of these compounds (Tsai et al., 2016).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not provided, similar compounds have been found to be selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Eigenschaften

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-13-4-8-21-19(10-13)25(3)22(26)17-12-15(5-9-20(17)29-21)24-30(27,28)16-6-7-18(23)14(2)11-16/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWJJUFOBWUYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)

![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)